molecular formula C9H9Cl2N B2654869 5,8-Dichloro-1,2,3,4-tetrahydroquinoline CAS No. 1019385-18-2

5,8-Dichloro-1,2,3,4-tetrahydroquinoline

Cat. No.: B2654869
CAS No.: 1019385-18-2
M. Wt: 202.08
InChI Key: RPFUXGKYUJDRIK-UHFFFAOYSA-N
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Description

5,8-Dichloro-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C9H9Cl2N and a molecular weight of 202.08 g/mol It is a derivative of tetrahydroquinoline, characterized by the presence of two chlorine atoms at the 5th and 8th positions of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dichloro-1,2,3,4-tetrahydroquinoline typically involves the chlorination of 1,2,3,4-tetrahydroquinoline. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective chlorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5,8-Dichloro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: 1,2,3,4-Tetrahydroquinoline.

    Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5,8-Dichloro-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,8-Dichloro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The chlorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition or activation of biological pathways, depending on the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-Dichloro-1,2,3,4-tetrahydroquinoline is unique due to the specific positioning of chlorine atoms, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and material science.

Properties

IUPAC Name

5,8-dichloro-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h3-4,12H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFUXGKYUJDRIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2NC1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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